1-Ethyl-decahydro-1,5-naphthyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-2,3,4,4a,6,7,8,8a-octahydro-1H-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-12-8-4-5-9-10(12)6-3-7-11-9/h9-11H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTYXHPIMMRWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2C1CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379215-45-8 | |
| Record name | 1-ethyl-decahydro-1,5-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Ethyl Decahydro 1,5 Naphthyridine and Analogues
Strategies for Decahydro-1,5-naphthyridine (B2828593) Core Construction
The formation of the decahydro-1,5-naphthyridine ring system, a diaza-decalin structure, is a key challenge addressed through several synthetic routes. These approaches primarily include catalytic hydrogenation of the aromatic 1,5-naphthyridine (B1222797), reductive cyclizations of functionalized precursors, and various stepwise ring-closing reactions.
Catalytic Hydrogenation of 1,5-Naphthyridine Precursors
Catalytic hydrogenation is a direct and powerful method for the synthesis of saturated heterocycles from their aromatic counterparts. thieme-connect.comacs.org The complete reduction of the 1,5-naphthyridine ring system to its decahydro derivative has been achieved using various transition metal catalysts. thieme-connect.de The choice of catalyst and reaction conditions is crucial for controlling the degree of saturation and the stereochemistry of the resulting product.
Recent studies have demonstrated that both homogeneous and heterogeneous catalysts are effective. For instance, ruthenium-based complexes have been successfully employed. An asymmetric hydrogenation of 2,6-disubstituted 1,5-naphthyridines using chiral cationic ruthenium diamine complexes yielded 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. nih.gov A subsequent platinum-catalyzed hydrogenation could then be used to access the fully saturated chiral 1,5-diaza-cis-decalin (decahydro-1,5-naphthyridine) framework. thieme-connect.com
Heterogeneous catalysts, particularly palladium on carbon (Pd/C), are also widely used. acs.orgacs.org These systems can achieve full saturation of the naphthyridine ring system, typically under high pressure and temperature in solvents like ethanol (B145695) or acetic acid. acs.orgacs.org The selection between different catalytic systems, such as ruthenium versus palladium, can offer orthogonal selectivity, allowing for the targeted reduction of one specific ring over the other in unsymmetrically substituted naphthyridines. acs.orgacs.org In some ruthenium-catalyzed systems, selectivity is primarily governed by the electronic properties of the rings, while for palladium catalysts, a combination of steric and electronic effects dictates the outcome. acs.orgacs.org
Table 1: Catalysts for Hydrogenation of 1,5-Naphthyridine Derivatives
| Catalyst System | Substrate Type | Product | Key Findings | Citations |
|---|---|---|---|---|
| Chiral Cationic Ruthenium Diamine Complexes | 2,6-Disubstituted 1,5-Naphthyridines | 1,2,3,4-Tetrahydro-1,5-naphthyridines | High conversion and up to 99% enantiomeric excess (ee). nih.gov | nih.gov |
| [Ru(p-cymene)I₂]₂ | Substituted nih.govnih.gov-, acs.orgnih.gov-, nih.govrsc.org-Naphthyridines | Tetrahydronaphthyridines | Selectivity controlled by electronics; orthogonal to Pd systems. acs.orgacs.org | acs.orgacs.org |
| Palladium on Carbon (Pd/C) | Substituted nih.govnih.gov-, acs.orgnih.gov-, nih.govrsc.org-Naphthyridines | Tetrahydronaphthyridines | Selectivity influenced by steric and electronic effects. acs.orgacs.org | acs.orgacs.org |
| Platinum-group catalysts (e.g., PtO₂) | Naphthyridine Precursors | Decahydronaphthyridines | Achieves full saturation of the ring system. thieme-connect.de | thieme-connect.de |
Reductive Cyclization Approaches
Reductive cyclization offers a route to the naphthyridine core by forming one of the rings through the reduction of precursor molecules. One such approach involves the functionalization of a starting material like 2-benzylidenequinuclidin-3-one through nucleophilic 1,4-addition reactions, followed by reductive cyclizations to yield derivatives with fused six-membered rings, establishing the bicyclic structure. rsc.org
Another strategy employs the reductive cyclization of specifically substituted pyridine (B92270) derivatives. For example, ethyl 3-nitro-2-pyridylpyruvate can be subjected to reductive cyclization to form 3-hydroxy-1,5-naphthyridin-2-ones, which are advanced intermediates that can be further reduced to the decahydro state. researchgate.net Similarly, a synthetic pathway involving the reduction of nitro and carbonyl groups in a pyridine precursor with aluminum borohydride, followed by a concurrent lactamization, successfully constructs the core of a 1,5-naphthyridinone. nih.gov
Stepwise Cyclization and Ring-Closing Reactions
The construction of the 1,5-naphthyridine skeleton can be achieved through a variety of classical and modern cyclization reactions, which build the second ring onto a pre-existing pyridine ring.
The Skraup reaction , a classic method, utilizes the reaction of a 3-aminopyridine (B143674) with glycerol, often in the presence of an acid and an oxidizing agent, to form the 1,5-naphthyridine ring system. nih.gov A modified Skraup synthesis has been used to prepare various substituted 1,5-naphthyridines. researchgate.net
The Gould-Jacobs reaction is another prominent method, which typically involves the condensation of a 3-aminopyridine with a diethyl malonate derivative, followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine derivative. nih.govdigitallibrary.co.in These intermediates can then be further modified and reduced to the decahydro stage.
More contemporary methods include cycloaddition reactions . For instance, an aza-Diels-Alder reaction between N-(3-pyridyl)aldimines and olefins like styrenes can produce tetrahydro-1,5-naphthyridines with controlled stereochemistry. nih.gov These tetrahydro derivatives can subsequently be aromatized or further reduced. nih.govdigitallibrary.co.in Another approach involves an electrocyclic ring closure between N-(3-pyridyl)aldimines and alkynes in the presence of a Lewis acid, which proceeds via a stepwise [4+2]-cycloaddition mechanism to form the 1,5-naphthyridine ring. nih.gov
Introduction of the 1-Ethyl Substituent
The ethyl group at the N1 position can be introduced either by direct alkylation of a pre-formed decahydro-1,5-naphthyridine core or by incorporating the ethyl group into one of the starting materials prior to the ring-forming steps.
N-Alkylation Strategies at the Decahydro-1,5-naphthyridine Nitrogen
The most direct method for synthesizing 1-ethyl-decahydro-1,5-naphthyridine is the N-alkylation of the parent decahydro-1,5-naphthyridine. The nitrogen atoms in the saturated heterocyclic system are nucleophilic and can react with suitable electrophiles. smolecule.com This reaction typically involves treating decahydro-1,5-naphthyridine with an ethylating agent, such as iodoethane (B44018) or ethyl bromide, often in the presence of a base to neutralize the hydrogen halide byproduct. smolecule.comnih.gov
This strategy has been demonstrated in the synthesis of related fused 1,5-naphthyridine systems. For example, methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govacs.orgnaphthyridine-6-carboxylate was successfully prepared via the N-alkylation of the corresponding secondary amine with iodoethane in DMSO. nih.gov The same principle applies to the simpler decahydro-1,5-naphthyridine scaffold. smolecule.com
Table 2: N-Alkylation of 1,5-Naphthyridine Scaffolds
| Naphthyridine Substrate | Alkylating Agent | Product | Reaction Type | Citations |
|---|---|---|---|---|
| Decahydro-1,5-naphthyridine | Alkyl Halides (e.g., Iodoethane) | N-Alkyl-decahydro-1,5-naphthyridine | Nucleophilic Substitution | smolecule.com |
| Methyl 2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govacs.orgnaphthyridine-6-carboxylate | Iodoethane | Methyl 3-ethyl-2,3,3a,4-tetrahydro-1H-indolo[3,2,1-de] nih.govacs.orgnaphthyridine-6-carboxylate | N-Alkylation | nih.gov |
| 1,5-Naphthyridinone | 2-Bromoethanol / 1-Bromooctane | N-Alkylated 1,5-Naphthyridinone | N-Alkylation | nih.gov |
Incorporation of the Ethyl Group during Ring Formation
An alternative synthetic strategy involves carrying an N-ethyl group through the entire sequence of ring formation and subsequent reduction. This approach requires a starting material that already contains the desired N-ethyl moiety. For example, a cyclization reaction could start from an N-ethyl-substituted aminopyridine. While specific examples detailing the synthesis of this compound via this route are not prevalent in the reviewed literature, the general principles of cyclization reactions allow for this possibility.
For instance, a dehydrative cyclization of a precursor like 3-[(N-ethyl-substituted-amino)propyl]pyridine could potentially form an N-ethyl-tetrahydro-1,5-naphthyridine, which could then be reduced to the final product. This concept is analogous to the cyclization of 3-[(3-Hydroxy-2-methyl-3-phenylpropyl)amino]pyridine to form a tetrahydro-1,5-naphthyridine, which is then dehydrogenated. digitallibrary.co.in By replacing the complex substituent on the nitrogen with an ethyl group, the synthesis could theoretically be directed toward the target molecule from an early stage.
Stereoselective and Enantioselective Synthesis of this compound
The synthesis of specific stereoisomers of this compound is a nuanced process that relies on controlling the spatial arrangement of atoms, particularly at the chiral centers. While methodologies for the stereoselective synthesis of the parent decahydro-1,5-naphthyridine scaffold are established, achieving enantiopurity often requires the use of chiral ligands or auxiliaries. One notable example in related chemistry involves the use of the chiral diamine ligand (4aS,8aS)-decahydro-1,5-naphthyridine in copper-catalyzed enantioselective reactions, highlighting the potential for this scaffold to participate in asymmetric transformations. core.ac.uk The synthesis of the target ethylated compound would typically involve the initial stereoselective synthesis of the decahydro-1,5-naphthyridine core, followed by N-alkylation with an ethyl group, or the integration of the ethyl group during a stereocontrolled cyclization process.
Methodologies such as the aza-Diels-Alder reaction (Povarov reaction) have been employed for the regio- and stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives, which can serve as precursors to the fully saturated decahydro systems. mdpi.comresearchgate.net These cycloaddition reactions can establish multiple stereocenters in a single step. mdpi.comresearchgate.net Furthermore, Meyers' lactamization has been utilized for the stereoselective synthesis of bicyclic lactams that are precursors to various nitrogen-containing heterocycles, including complex systems with a decahydrooxazolo[2,3-e] researchgate.netdigitallibrary.co.innaphthyridine core. nih.gov
Control of Chirality at the Ring Junction (4a, 8a)
The decahydro-1,5-naphthyridine core possesses two bridgehead carbon atoms (4a and 8a), leading to the possibility of cis and trans diastereomers. The stereochemical outcome at this ring junction is highly dependent on the synthetic method employed, particularly the reduction of the aromatic 1,5-naphthyridine precursor.
The choice of reducing agent and reaction conditions is critical for directing the stereochemistry of the ring fusion. It has been demonstrated that the catalytic reduction of 1,5-naphthyridine using platinum oxide as a catalyst in an acidic medium yields a separable mixture of both trans- and cis-decahydro-1,5-naphthyridine. researchgate.netrsc.org In contrast, chemical reduction using sodium in boiling ethanol has been shown to produce the trans-isomer with high stereoselectivity and in high yield. rsc.org This difference in stereochemical control allows for the selective preparation of either the cis or trans fused ring system, which is a critical step in the synthesis of stereochemically defined derivatives like this compound.
The general strategies for controlling the ring junction stereochemistry are summarized in the table below.
| Starting Material | Reagents and Conditions | Product Stereochemistry | Citation(s) |
| 1,5-Naphthyridine | H₂, Platinum Oxide, Acidic Solution | Mixture of cis- and trans-decahydro-1,5-naphthyridine | researchgate.netrsc.org |
| 1,5-Naphthyridine | Sodium, Boiling Ethanol | trans-decahydro-1,5-naphthyridine | rsc.org |
Stereochemical Influence of the Ethyl Group at Position 1
The introduction of an ethyl group at the N1 position of the decahydro-1,5-naphthyridine scaffold introduces further stereochemical considerations. This substitution occurs on a nitrogen atom, which is itself a stereocenter if its inversion is restricted. In the context of the decahydro-1,5-naphthyridine ring system, the nitrogen atoms are typically undergoing rapid inversion at room temperature.
The primary influence of the N-ethyl group is conformational. It will preferentially occupy an equatorial position to minimize steric interactions with the rest of the bicyclic system. This preference can influence the conformational equilibrium of the two six-membered rings. In the trans-fused isomer, which is conformationally more rigid, the ethyl group's equatorial preference is well-defined. In the more flexible cis-fused isomer, the ethyl group can influence which ring-flipped conformation is more stable. While the ethyl group itself is added to an achiral nitrogen atom in the context of the symmetric decahydro-1,5-naphthyridine, its presence would be a key factor in any subsequent reactions where it could sterically direct incoming reagents.
Purification and Isolation Techniques for Naphthyridine Derivatives
The purification and isolation of decahydro-1,5-naphthyridine derivatives are essential to obtain stereochemically pure compounds. Following the synthesis, which often yields a mixture of isomers, effective separation techniques are required.
As established in the synthesis of the parent decahydro-1,5-naphthyridine, the cis and trans isomers are separable. researchgate.net One documented method for separating the mixture of trans- and cis-decahydro-1,5-naphthyridine involves leveraging their different physical properties, such as preferential solubility. rsc.org This suggests that fractional crystallization or extraction techniques could be effective. The purity of the isolated isomers can be confirmed by their sharp melting and boiling points. rsc.org
For amine-containing compounds like naphthyridine derivatives, standard chromatographic techniques are widely applicable. These include:
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase, with an appropriate eluent system, often containing a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing.
Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities of material.
Furthermore, since decahydro-1,5-naphthyridines are basic compounds, they can be converted into their corresponding salts (e.g., hydrochlorides or picrates) by treatment with an appropriate acid. rsc.org This often facilitates purification, as the salts are typically crystalline solids that can be purified by recrystallization. The free base can then be regenerated by treatment with a base. The stability of related phosphine (B1218219) derivatives of the decahydro-1,5-naphthyridine scaffold is noted as a key factor for their successful purification and isolation. core.ac.uk
Spectroscopic methods are invaluable for confirming the identity and stereochemistry of the isolated products. Proton magnetic resonance (PMR) spectroscopy, in particular, has been shown to be a powerful tool to distinguish between the trans and cis isomers of decahydro-1,5-naphthyridine. rsc.org
Advanced Structural and Conformational Analysis of 1 Ethyl Decahydro 1,5 Naphthyridine
Spectroscopic Characterization for Structural Elucidation
The definitive structure of 1-Ethyl-decahydro-1,5-naphthyridine is established through a combination of modern spectroscopic methods. These techniques provide a comprehensive understanding of its atomic connectivity, stereochemical arrangement, and vibrational properties.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound, allowing for the differentiation between its potential stereoisomers (cis and trans) and the study of its conformational dynamics in solution.
The decahydro-1,5-naphthyridine (B2828593) core is analogous to the decalin system and can exist as either a cis or trans fused isomer. These isomers are distinguishable by proton magnetic resonance spectroscopy. msu.edu The trans isomers typically show broader signal envelopes in their ¹H NMR spectra compared to the sharper signals of the cis isomers. msu.edu For the parent cis-decahydro-1,5-naphthyridine, a key feature in the ¹H NMR spectrum is the coupling constants of the angular protons (H-4a and H-8a). In the predominant N-in conformation, these protons are equatorial, leading to small coupling constants (e.g., J = 2.5, 2.3 Hz). acs.org Conversely, in an N-out conformation, these protons would be axial, resulting in larger axial-axial coupling constants. acs.orgacs.org
¹³C NMR spectroscopy provides further structural confirmation. Carbons adjacent to a nitrogen atom are deshielded and typically appear at a chemical shift approximately 20 ppm downfield compared to a similar alkane structure. openstax.orglibretexts.org For instance, in N-methylcyclohexylamine, the carbon bonded to the nitrogen is shifted downfield by about 24 ppm relative to other ring carbons. openstax.orglibretexts.org A similar effect is expected for the carbons alpha to the nitrogens in this compound (C2, C8a, C4a, C6). The carbons of the ethyl group would also give characteristic signals. Two-dimensional NMR techniques, such as COSY and HMBC, would be instrumental in definitively assigning all proton and carbon signals.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Data is predicted based on analogous structures. Actual values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |
| H-4a, H-8a | Dependent on cis/trans and N-in/N-out conformation | - | Correlates with adjacent CH₂ protons |
| Ring CH₂ | 1.2 - 3.0 (complex multiplets) | 25 - 55 | Cross-peaks in COSY with adjacent protons |
| N-CH₂-CH₃ | ~2.5 (quartet) | ~45-50 | HMBC to C2 and N-CH₂-C H₃ |
| N-CH₂-CH₃ | ~1.1 (triplet) | ~12-15 | HMBC to N-C H₂-CH₃ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
A crucial aspect of the IR analysis of decahydro-1,5-naphthyridine systems is the presence or absence of Bohlmann bands. These are a series of absorption bands appearing in the 2700-2800 cm⁻¹ region, which are characteristic of a trans-fused ring system in quinolizidine-type structures. researchgate.net Their presence indicates that the lone pair on the nitrogen and an adjacent axial proton are anti-periplanar. The absence of Bohlmann bands in certain isomers of related decahydro-isoquinonaphthyridines has been used as evidence for a cis B/C ring fusion. researchgate.net
Other expected IR absorptions for this compound would include:
C-H stretching: Aliphatic C-H stretching vibrations typically appear just below 3000 cm⁻¹. vscht.cz
C-N stretching: These absorptions for aliphatic amines are found in the 1000 to 1250 cm⁻¹ range. msu.edu
CH₂ bending (scissoring): Around 1440-1480 cm⁻¹.
N-H stretching: A secondary amine (the NH at position 5) would show a single, typically sharp N-H stretching band around 3300-3500 cm⁻¹. pressbooks.pub
Raman spectroscopy, being sensitive to small structural changes and non-polar bonds, would complement the IR data. nih.gov It is particularly useful for analyzing the skeletal vibrations of the fused ring system. For example, in pyridine-borane complexes, changes in Raman activity have been correlated with charge transfer and bond stretching, providing a detailed picture of molecular interactions. acs.org
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathways
Mass spectrometry (MS) is used to confirm the molecular weight and elemental composition of this compound and to elucidate its structure through analysis of its fragmentation patterns.
The molecular formula for this compound is C₁₀H₂₀N₂. According to the nitrogen rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. openstax.orglibretexts.org The calculated molecular weight is approximately 168.28 g/mol .
Under electron ionization (EI), the primary fragmentation pathway for aliphatic amines is α-cleavage, where the C-C bond adjacent to the nitrogen is broken. pressbooks.publibretexts.org This process leads to the formation of a resonance-stabilized, nitrogen-containing cation. libretexts.org For this compound, several α-cleavage pathways are possible:
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the bond between the N-1 nitrogen and the ring would lead to a fragment ion at m/z 139 (M-29).
Loss of a methyl radical (•CH₃): Cleavage of the C-C bond within the ethyl group is less common but can occur, leading to an ion at m/z 153 (M-15). The most common fragmentation for an N-ethyl group is often the loss of a methyl group to form a stable iminium ion, [CH₂=NR₂]⁺. docbrown.info
Ring fragmentation: Cleavage of the bonds within the decahydronaphthyridine rings can lead to various smaller fragment ions. For cyclic amines like piperidine (B6355638), a common fragmentation is the loss of a hydrogen atom, resulting in a strong M-1 peak. pressbooks.pub
Table 2: Predicted Key Fragmentation Ions for this compound in EI-MS
| m/z Value | Proposed Fragment | Description |
| 168 | [C₁₀H₂₀N₂]⁺ | Molecular Ion (M⁺) |
| 167 | [C₁₀H₁₉N₂]⁺ | Loss of one Hydrogen atom (M-1) |
| 153 | [C₉H₁₇N₂]⁺ | Loss of a methyl radical (•CH₃) from the ethyl group |
| 139 | [C₈H₁₅N₂]⁺ | Loss of an ethyl radical (•CH₂CH₃) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination (if applicable)
The decahydro-1,5-naphthyridine skeleton is chiral, and its enantiomers can be distinguished using chiroptical techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD). These methods are crucial for determining the absolute configuration of chiral molecules. nih.gov
X-ray Crystallography for Solid-State Structure and Torsional Angles
X-ray crystallography provides the most definitive information about the solid-state structure, including precise bond lengths, bond angles, and torsional angles, which together define the molecule's conformation.
A crystallographic analysis of this compound would precisely determine:
Whether the ring fusion is cis or trans.
The conformation of each six-membered ring (e.g., chair, boat, or twist-boat).
The orientation of the ethyl group (axial or equatorial).
The puckering parameters and torsional angles of the entire bicyclic system.
Table 3: Expected Torsional Angle Characteristics from X-ray Crystallography
| Parameter | Trans-Decalin-like Isomer | Cis-Decalin-like Isomer |
| Ring Fusion | Anti-periplanar torsional angles around the C4a-C8a bond | Syn-clinal torsional angles around the C4a-C8a bond |
| Ring Conformation | Rigid, chair-chair conformation | Flexible, interconverting chair-chair conformations |
| Ethyl Group | Fixed in either an axial or equatorial position | Can interconvert between axial and equatorial positions |
Conformational Analysis of the Decahydro-1,5-naphthyridine Ring System
The conformational analysis of this compound is centered on the stereochemistry of the ring junction and the orientation of the substituents on the nitrogen atoms. The system is analogous to decalin, which exists as rigid trans and flexible cis isomers. chemicalbook.comlibretexts.org
trans-Decahydro-1,5-naphthyridine: This isomer has a rigid chair-chair conformation and cannot undergo ring flipping. chemicalbook.com The ethyl group at N-1 would be locked into either an axial or equatorial position.
cis-Decahydro-1,5-naphthyridine: This isomer is conformationally mobile and can undergo a ring inversion, which interconverts axial and equatorial substituents. chemicalbook.comlibretexts.org
A further layer of complexity is added by the nitrogen inversion and the relative orientation of the nitrogen lone pairs, leading to "N-in" and "N-out" conformers. acs.org
N-in conformer: The nitrogen lone pairs are directed towards the inside of the bicyclic system. This conformation is often preferred for chelation with metals.
N-out conformer: The nitrogen lone pairs are directed outwards.
Ring Inversion Dynamics and Energy Barriers
The decahydro-1,5-naphthyridine ring system, akin to decalin, can exist in various conformations. The fusion of the two piperidine rings introduces constraints on the conformational flexibility of the molecule. The process of ring inversion, where one chair conformation converts to another, is a key aspect of its dynamic behavior. This inversion is not a simple process but involves a series of conformational changes with associated energy barriers.
In cis-decalin, rapid ring inversion leads to a near equivalence of axial and equatorial protons in proton magnetic resonance (PMR) spectroscopy, resulting in a narrow band envelope. rsc.org Conversely, the more rigid trans-decalin shows distinct signals for axial and equatorial protons, leading to a broader signal envelope. rsc.org This principle extends to the analogous decahydronaphthyridines.
Influence of the 1-Ethyl Substituent on Preferred Conformations
The ethyl group at the 1-position of the decahydro-1,5-naphthyridine ring system exerts a profound influence on the conformational preferences of the molecule. In a manner analogous to monosubstituted cyclohexanes, the ethyl group will preferentially occupy an equatorial position to minimize steric interactions, specifically 1,3-diaxial interactions.
Comparison of cis- and trans-Isomers
Decahydro-1,5-naphthyridine can exist as both cis and trans isomers, arising from the stereochemistry at the bridgehead carbon atoms (4a and 8a). The reduction of 1,5-naphthyridine (B1222797) can lead to a mixture of these isomers. For instance, reduction with platinum oxide in an acidic solution yields a separable mixture of trans- and cis-decahydro-1,5-naphthyridine. rsc.orgresearchgate.netresearchgate.net
The distinction between these isomers can be effectively made using proton magnetic resonance (PMR) spectroscopy. rsc.orgresearchgate.netresearchgate.net Similar to the decalins, the trans-isomer of decahydro-1,5-naphthyridine is a relatively rigid system, while the cis-isomer is more flexible and can undergo ring inversion. rsc.org This difference in conformational mobility leads to distinct features in their PMR spectra, with the trans-isomer typically showing a broader signal envelope compared to the narrower envelope of the cis-isomer. rsc.org
The introduction of a 1-ethyl group adds another layer of complexity to the comparison of the cis- and trans-isomers.
Table 1: Comparison of cis- and trans-Decahydro-1,5-naphthyridine Isomers
| Feature | cis-Isomer | trans-Isomer |
| Ring Fusion | Flexible, capable of ring inversion | Rigid |
| PMR Spectrum | Narrow signal envelope | Broad signal envelope |
| Relative Stability | Generally less stable | Generally more stable |
It is important to note that of the four possible trans-decahydronaphthyridines, the 1,6- and 1,7-isomers are racemates and are diastereoisomeric with their respective cis-isomers. rsc.org
Chemical Reactivity and Transformation Studies of 1 Ethyl Decahydro 1,5 Naphthyridine
Reactivity at the Nitrogen Atoms within the Naphthyridine Core
The two nitrogen atoms in the 1-Ethyl-decahydro-1,5-naphthyridine core are primary sites for chemical reactions, including protonation, oxidation, and quaternization.
Basicity and Protonation Behavior
The basicity of decahydronaphthyridines is influenced by the spatial relationship between the two nitrogen atoms. In the parent trans-decahydro-1,5-naphthyridine, the nitrogen atoms are separated by a single carbon atom, which results in it being the weakest base among the various decahydronaphthyridine isomers. rsc.org The pKa values for trans-decahydro-1,5-naphthyridine provide quantitative insight into its basic strength. rsc.org The presence of an ethyl group on one of the nitrogen atoms in this compound is expected to slightly increase the basicity of that nitrogen due to the electron-donating inductive effect of the alkyl group.
Protonation occurs at the nitrogen lone pairs. Due to the proximity of the nitrogen atoms, the protonation of the second nitrogen is significantly less favorable than the first, as reflected in the difference between their pKa values. rsc.org The purity of decahydronaphthyridine isomers, including the 1,5-isomer, has been supported by the narrow spreads of their pKa values. rsc.org
N-Oxidation Reactions
The nitrogen atoms in the naphthyridine core can be oxidized to form N-oxides. While specific studies on this compound are not prevalent, the N-oxidation of aromatic 1,5-naphthyridines is a known transformation. nih.govmdpi.com These N-oxides are valuable intermediates for further functionalization, enabling both electrophilic and nucleophilic additions to the ring system. nih.govmdpi.com It is also documented that decahydro-1,5-naphthyridines can be oxidized back to the aromatic 1,5-naphthyridine (B1222797) structure. nih.govmdpi.com In a related context, the reduction of 5,6-dimethyl-5,6-dinitrodecane-2,9-dione can lead to the formation of a hexahydro-1,5-naphthyridine 1,5-dioxide. digitallibrary.co.in
Quaternization and Amine Salt Formation
The nitrogen atoms of this compound can react with alkyl halides to form quaternary ammonium (B1175870) salts. This N-alkylation is a common reaction for 1,5-naphthyridine derivatives. nih.govmdpi.com For instance, alkyl halides readily react with 1,5-naphthyridines to yield N-alkylsubstituted products. nih.govmdpi.com The formation of dipicrate salts is a common method for the characterization and purification of decahydronaphthyridines. rsc.org
Functionalization and Derivatization of the Alkyl Chains and Ring System
Modifications to the carbocyclic rings and the N-ethyl side chain offer pathways to a diverse range of derivatives.
Electrophilic and Nucleophilic Substitution Reactions on the Carbocyclic Rings
The fully saturated carbocyclic rings of decahydro-1,5-naphthyridine (B2828593) are generally unreactive towards typical electrophilic and nucleophilic substitution reactions that are common for aromatic systems. However, functionalization can be achieved through other means. The reactivity of the parent aromatic 1,5-naphthyridine system offers some insights. For example, halogenation reactions, such as bromination, have been performed on the 1,5-naphthyridine ring to create valuable intermediates for further functionalization. mdpi.com Nucleophilic substitution reactions, such as the displacement of halogens, are also key reactions in modifying the 1,5-naphthyridine scaffold. researchgate.net While direct substitution on the saturated decahydro- system is less feasible, functionalization can be introduced prior to the complete reduction of the aromatic precursor.
Side-Chain Modifications of the Ethyl Group
Modification of the N-ethyl group in this compound is a potential route for derivatization, although specific examples for this exact molecule are scarce in the reviewed literature. General strategies for side-chain modification in related heterocyclic systems and peptides can provide potential pathways. nih.govnih.govescholarship.org For instance, reactions targeting the C-H bonds of the ethyl group, possibly through radical-based or transition-metal-catalyzed processes, could introduce new functional groups. Alternatively, the ethyl group could be replaced by other functionalized alkyl chains through N-dealkylation followed by N-alkylation with a different alkyl halide. The N-alkylation of fused dihydro- or tetrahydro rsc.orgmdpi.comnaphthyridines is a frequently employed reaction. nih.gov
Oxidation and Reduction Chemistry of the Decahydro-1,5-naphthyridine Scaffold
The decahydro-1,5-naphthyridine ring system can undergo a range of oxidation and reduction reactions, which alter its degree of saturation and can introduce new functional groups. These transformations are fundamental to the synthesis of various naphthyridine derivatives.
Oxidation Reactions
The fully saturated decahydro-1,5-naphthyridine scaffold can be readily aromatized to the corresponding aromatic 1,5-naphthyridine. nih.govsmolecule.commdpi.com This process typically requires high temperatures and the use of specific oxidizing agents. Additionally, oxidation can occur at the nitrogen atoms to form N-oxides, which are valuable intermediates for further functionalization. nih.gov
Key oxidation reactions include:
Aromatization: Dehydrogenation of the decahydro- or tetrahydro-1,5-naphthyridine ring system to yield the aromatic 1,5-naphthyridine is a common transformation. nih.govsmolecule.commdpi.com This can be achieved using various reagents, often under harsh conditions. For instance, heating with selenium at 320 °C or with 1,3,5-triisopropylbenzene (B165165) (TIPB) at 232 °C has been shown to be effective. nih.govsmolecule.com Other reagents such as benzoquinone (BQ), molecular sulfur, and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) also facilitate this oxidation at elevated temperatures. nih.govsmolecule.com Metal-mediated dehydrogenation offers an alternative route, sometimes under milder conditions. nih.gov
N-Oxidation: The nitrogen atoms within the decahydro-1,5-naphthyridine scaffold can be oxidized to form N-oxides. nih.gov This is typically achieved using peracids, such as 3-chloroperbenzoic acid (m-CPBA). nih.govup.ac.za These N-oxides are versatile intermediates that can be used in subsequent electrophilic and nucleophilic addition reactions. nih.gov Biocatalytic methods, for example using a monooxygenase expressed in Escherichia coli, have also been developed for the regioselective synthesis of mono-N-oxides, offering a green and controllable alternative. nih.govmdpi.com
Side-Chain Oxidation: In substituted naphthyridines, such as the analogous 3-ethyl-1,5-naphthyridine, oxidation can affect the substituent. For example, oxidation of 3-ethyl-1,5-naphthyridine can yield 1,5-naphthyridine-3-carboxylic acid. researchgate.net
Table 1: Selected Oxidation Reactions of the Decahydro-1,5-naphthyridine Scaffold and its Derivatives
| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| Decahydro/Tetrahydro-1,5-naphthyridine | Selenium (320 °C) or TIPB (232 °C) | 1,5-Naphthyridine | Aromatization | nih.gov, smolecule.com |
| Tetrahydro-1,5-naphthyridine | Benzoquinone (BQ), Molecular Sulfur, or DDQ (High Temp.) | 1,5-Naphthyridine | Aromatization | nih.gov, smolecule.com |
| 1,5-Naphthyridine derivatives | 3-Chloroperbenzoic acid (m-CPBA) | 1,5-Naphthyridine N-oxides | N-Oxidation | nih.gov, up.ac.za |
| 1,5-Naphthyridine | Monooxygenase (biocatalyst) | 1,5-Naphthyridine-N-oxide | N-Oxidation | nih.gov, mdpi.com |
| 3-Ethyl-1,5-naphthyridine | Oxidizing agent | 1,5-Naphthyridine-3-carboxylic acid | Side-chain oxidation | researchgate.net |
Reduction Reactions
The reduction of aromatic or partially saturated 1,5-naphthyridines is a key method for the synthesis of the decahydro-1,5-naphthyridine scaffold. The choice of reducing agent and reaction conditions can influence the stereochemical outcome, leading to either cis or trans isomers of the decahydro product.
Key reduction reactions include:
Catalytic Hydrogenation: This is a widely used method for the complete saturation of the 1,5-naphthyridine ring. The use of platinum oxide (PtO₂) as a catalyst in an acidic solution can produce a separable mixture of trans- and cis-decahydro-1,5-naphthyridine. researchgate.netrsc.org Other platinum-group catalysts, such as palladium on carbon (Pd/C), are also employed, often resulting in the partially reduced 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) when used in ethanol (B145695). rsc.org
Chemical Reduction: The use of dissolving metal reductions, such as sodium in boiling ethanol, is an effective method for preparing decahydro-1,5-naphthyridines, often with high yield and stereoselectivity towards the trans-isomer. researchgate.netrsc.org Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used for the complete reduction of the naphthyridine ring system.
Selective Reduction: Specific catalytic systems have been developed for the selective reduction of 1,5-naphthyridine. For instance, an N-heterocyclic carbene-supported half-sandwich ruthenium complex can catalyze the transfer hydrogenation in isopropanol (B130326) to yield 1,2,3,4-tetrahydro-1,5-naphthyridine in good yields. mdpi.com
Table 2: Selected Reduction Reactions Leading to Decahydro-1,5-naphthyridine
| Starting Material | Reagent(s) | Product(s) | Key Features | Reference |
|---|---|---|---|---|
| 1,5-Naphthyridine | Sodium in boiling ethanol | trans-Decahydro-1,5-naphthyridine | High yield, stereoselective | rsc.org, researchgate.net |
| 1,5-Naphthyridine | Platinum oxide (PtO₂), acid solution | Mixture of trans- and cis-Decahydro-1,5-naphthyridine | Isomers are separable | rsc.org, researchgate.net |
| 1,5-Naphthyridine | Palladium on carbon (Pd/C), ethanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | Partial reduction | rsc.org |
| 1,5-Naphthyridine derivatives | Lithium aluminum hydride (LiAlH₄) | Decahydro-1,5-naphthyridine derivatives | Powerful reducing agent | , |
| 1,5-Naphthyridine | [Cp(IPr)Ru(pyr)₂]-[PF₆], KOtBu, isopropanol | 1,2,3,4-Tetrahydro-1,5-naphthyridine | Selective transfer hydrogenation | mdpi.com |
Rearrangement Reactions Involving the Decahydro-1,5-naphthyridine Skeleton
Skeletal rearrangements are powerful transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors. These reactions involve the migration of atoms or groups within a molecule, leading to a change in the carbon skeleton. While rearrangement reactions are a well-established class of reactions in heterocyclic chemistry, specific examples involving the decahydro-1,5-naphthyridine skeleton are not extensively documented in the reviewed literature.
However, the chemical literature provides examples of rearrangements in related naphthyridine systems and other nitrogen-containing heterocycles, which suggest the potential for such transformations within the decahydro-1,5-naphthyridine framework. These can be broadly categorized as:
Ring Contractions and Expansions: These reactions involve a change in the size of one or both of the rings in the bicyclic system. Such transformations are often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.comchemistrysteps.com For example, a ring expansion of a pyrrolo[3,4-b]pyridine derivative has been reported to yield a naphthyridine system. thieme-connect.de
Substitution-Triggered Rearrangements: In some heterocyclic systems, the substitution of a leaving group can initiate a cascade of bond-breaking and bond-forming events, leading to a significant structural rearrangement. An example has been observed in the decahydro-2,7-naphthyridine (B1630171) series, where the substitution of a chlorine atom triggers a cascade rearrangement.
Acid-Catalyzed Rearrangements: The presence of the nitrogen atoms in the decahydro-1,5-naphthyridine skeleton allows for protonation, which could facilitate cationic rearrangements. Such rearrangements could lead to the formation of isomeric scaffolds. nih.gov
While direct evidence for rearrangement reactions of the this compound skeleton is limited in the available literature, the general principles of carbocation chemistry and the reactivity of related heterocyclic systems suggest that such transformations are plausible under appropriate conditions. Further research in this area would be necessary to fully explore the scope and utility of rearrangement reactions involving the decahydro-1,5-naphthyridine skeleton.
Theoretical and Computational Investigations of 1 Ethyl Decahydro 1,5 Naphthyridine
Quantum Mechanical (QM) Calculations for Electronic Structure and Stability
Quantum mechanical calculations are foundational for understanding the electronic structure, stability, and spectroscopic properties of a molecule from first principles.
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms (geometry optimization) and the relative energies of different isomers and conformers. For 1-Ethyl-decahydro-1,5-naphthyridine, the core structure is a decahydronaphthyridine ring system, which can exist as cis-fused or trans-fused diastereomers. Furthermore, the ethyl group attached to one of the nitrogen atoms can be in either an axial or equatorial position.
The hydrogenation of 1,5-naphthyridine (B1222797) can produce a mixture of cis- and trans-decahydro-1,5-naphthyridine. researchgate.net DFT calculations would be employed to determine the ground-state energies of these isomers for the ethyl-substituted derivative. The calculations would involve optimizing the geometry of each possible structure (trans, cis-equatorial, cis-axial) to find the lowest energy state for each. The relative stability is determined by comparing their total electronic energies. Generally, the trans-fused decalin-type system is more rigid and often more stable than the flexible cis-fused system. The ethyl substituent typically prefers the equatorial position to minimize steric hindrance.
Table 1: Illustrative DFT-Calculated Relative Energies for Isomers of this compound
This table presents hypothetical data to illustrate the expected outcomes of DFT calculations. The values are for demonstration purposes.
| Isomer/Conformer | Fusion | Ethyl Position | Relative Energy (kcal/mol) |
| Conformer A | trans | Equatorial | 0.00 (most stable) |
| Conformer B | cis | Equatorial | +2.5 |
| Conformer C | cis | Axial | +4.8 |
| Conformer D | trans | Axial | +5.5 |
DFT calculations are highly effective at predicting spectroscopic data, which can be used to verify experimental findings or identify specific conformers.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com By calculating the theoretical shifts for each possible conformer (as listed in Table 1), a weighted average can be computed based on their predicted relative energies and compared with experimental spectra. This comparison helps in assigning the observed signals and determining the predominant conformation in solution. For instance, the chemical shift of the proton on the carbon bearing the ethyl group would be highly sensitive to its axial or equatorial orientation.
Vibrational Frequencies: The same DFT calculations can predict the infrared (IR) and Raman vibrational frequencies. These calculated frequencies correspond to specific molecular motions, such as C-H stretches, C-N stretches, and ring deformations. Comparing the calculated vibrational spectrum with an experimental one can confirm the molecule's structure.
Table 2: Hypothetical Calculated vs. Experimental ¹H-NMR Chemical Shifts (ppm) for the Most Stable Conformer
This table is illustrative. Experimental values are not available, and calculated values are representative examples.
| Proton | Calculated Shift (ppm) | Hypothetical Experimental Shift (ppm) |
| N-CH₂-CH₃ | 2.65 | 2.60 |
| N-CH₂-CH₃ | 1.10 | 1.05 |
| H-4a | 2.15 | 2.10 |
| H-8a | 2.05 | 2.00 |
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscapes
While QM methods are highly accurate, they are computationally expensive. Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a more efficient way to explore the vast number of possible conformations for flexible molecules. rsc.org
For a molecule like this compound, with its fused ring system and a flexible ethyl group, there are numerous possible conformations. MM methods use a simpler, classical mechanics-based force field to rapidly calculate the energy of millions of different conformations. This allows for a broad search of the conformational space to identify low-energy conformers (energy minima). These stable conformers identified by MM can then be further analyzed using more accurate DFT calculations for refinement. This hierarchical approach is a common strategy in computational chemistry. rsc.org
The conformation of a molecule can change significantly depending on the solvent. MD simulations are particularly well-suited to study these effects. In an MD simulation, the molecule is placed in a virtual box filled with solvent molecules (e.g., water, chloroform). The simulation then calculates the movements of all atoms over time based on the forces between them. This dynamic simulation reveals how solvent interactions, such as hydrogen bonding or dielectric effects, influence the conformational preferences of the solute. For example, a polar solvent might stabilize a conformer with a larger dipole moment, which might not be the most stable conformer in the gas phase.
Computational Studies on Reaction Mechanisms and Transition States
Computational methods can provide deep insights into how chemical reactions occur, including the synthesis of this compound itself. Studies on related systems have used computational approaches to investigate reaction pathways, such as the aza-Diels-Alder reaction used to form tetrahydro-1,5-naphthyridine derivatives. nih.govresearchgate.net
For a reaction, such as the N-alkylation of decahydro-1,5-naphthyridine (B2828593) with an ethyl halide to form the final product, computational chemistry can be used to:
Map the Reaction Pathway: Calculate the energy profile of the reaction, identifying the energies of the reactants, products, and any intermediates.
Identify the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. DFT calculations can determine the geometry and energy of the TS.
Calculate the Activation Energy: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
By understanding the reaction mechanism at a molecular level, reaction conditions can be optimized for better yield and selectivity.
Prediction of Intermolecular Interactions and Crystal Packing
Currently, there is a notable absence of specific published theoretical and computational studies focusing on the intermolecular interactions and crystal packing of this compound. While research exists on the broader family of naphthyridines and their derivatives, detailed computational analyses predicting the specific non-covalent interactions and the resulting crystal lattice structure for this particular ethyl-substituted decahydro-1,5-naphthyridine are not available in the public domain.
Theoretical investigations in this area would typically employ computational chemistry methods such as quantum mechanics (QM) and molecular mechanics (MM) to predict the behavior of molecules in the solid state. These studies are crucial for understanding the physical properties of a compound, such as its melting point, solubility, and polymorphism, which are in turn influenced by the arrangement of molecules in the crystal lattice.
For a molecule like this compound, computational models would be used to identify the primary modes of intermolecular interactions. These would likely include:
Van der Waals forces: Arising from temporary fluctuations in electron density, these are fundamental interactions for all molecules.
Hydrogen bonding: Although the decahydronaphthyridine core itself does not have hydrogen bond donors, the nitrogen atoms can act as hydrogen bond acceptors. In the presence of suitable donor molecules (like co-formers or solvents), these interactions could play a significant role. In a pure crystal of the title compound, weak C-H···N hydrogen bonds might be predicted.
Crystal structure prediction (CSP) studies would take these potential interactions into account to generate a landscape of possible crystal packings, ranked by their lattice energies. This would provide hypothetical crystal structures and their corresponding properties, such as space group and unit cell dimensions.
Without dedicated computational studies on this compound, any discussion on its predicted intermolecular interactions and crystal packing remains speculative. Future research in this area would be invaluable for providing a deeper understanding of the solid-state properties of this compound.
Applications in Chemical Synthesis and Materials Science Non Clinical
1-Ethyl-decahydro-1,5-naphthyridine as a Chiral Building Block
The rigid, chair-chair conformation of the decahydro-1,5-naphthyridine (B2828593) core, also known as 1,5-diaza-cis-decalin, makes it an attractive chiral scaffold. nih.gov The synthesis of enantiomerically pure forms of this diamine allows it to be used as a valuable building block in the construction of more complex chiral molecules. researchgate.net
Utilization in Asymmetric Synthesis as a Chiral Auxiliary or Ligand
Chiral diamines are fundamental components in asymmetric catalysis, acting as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. While specific studies on this compound are limited, the potential of the parent scaffold is significant. Chiral versions of decahydro-1,5-naphthyridine can be prepared, providing access to C2-symmetric diamines. nih.gov These structures are analogous to other well-known chiral ligands and can be employed in a variety of stereoselective transformations.
The predictability of stereochemical outcomes is a key advantage of using chiral catalysts. mdpi.com For instance, in asymmetric hydrogenations, the choice of the ligand's enantiomer often directly determines the stereochemistry of the product. mdpi.com The this compound scaffold, when resolved into its enantiomers, could be used to create novel chiral environments for metal-catalyzed reactions, potentially influencing enantioselectivity in reactions such as reductions, alkylations, and cycloadditions.
Role in Complex Molecule Synthesis
The structural rigidity and defined stereochemistry of the decahydro-1,5-naphthyridine skeleton make it an excellent starting point for the synthesis of complex molecules with potential biological activity. For example, derivatives of perhydro-1,4-ethano-1,5-naphthyridine have been designed and synthesized as conformationally constrained analogues of potent NK1-receptor antagonists. rsc.org The synthesis of such complex targets often relies on the stereoselective functionalization of a core building block.
The reactivity of the nitrogen atoms within the scaffold is crucial for its utility. The N1 nitrogen in related 1,2,3,4-tetrahydro-1,5-naphthyridines has been shown to act as a nucleophile, participating in reactions like epoxide openings and palladium-catalyzed N-arylations. nih.govresearchgate.net This reactivity allows for the elaboration of the core structure, enabling the construction of diverse chemical libraries for drug discovery and other applications. nih.gov
Table 1: Examples of Complex Syntheses Involving the Naphthyridine Scaffold
| Starting Scaffold | Reaction Type | Product Class | Reference |
| 2-Benzylidenequinuclidin-3-one | Heterocyclization, Hydrogenation | Perhydro-1,4-ethano-1,5-naphthyridines | rsc.org |
| Tetrahydro-1,5-naphthyridine | Epoxide Opening, N-Arylation | Library of functionalized naphthyridines | nih.govresearchgate.net |
| 3-Aminopyridine (B143674) | Aza-Diels-Alder Reaction | 1,2,3,4-Tetrahydro-1,5-naphthyridine (B1311120) derivatives | mdpi.com |
Formation of Coordination Complexes with Metal Centers
The 1,5-naphthyridine (B1222797) framework is a well-established ligand in coordination chemistry. The two nitrogen donor atoms can coordinate to metal centers, but their geometric separation within the ring system prevents them from binding to the same metal atom in a chelating fashion. nih.gov This characteristic makes the 1,5-naphthyridine scaffold an excellent bridging ligand for constructing dinuclear or polynuclear metal complexes. nih.govresearchgate.net The saturated decahydro- variant retains these two nitrogen atoms, but with increased flexibility and sp3-hybridized character, influencing the geometry and stability of the resulting metal complexes.
Design and Synthesis of Metal Ligands Based on the 1,5-Naphthyridine Scaffold
The rational design of ligands is crucial for creating metal complexes with specific properties for applications in catalysis and materials science. researchgate.net The 1,5-naphthyridine scaffold has been incorporated into more elaborate ligand systems to create dinucleating environments that can hold two metal centers in close proximity. rsc.org For instance, functionalized indenyl and cyclopentadienyl (B1206354) ligands have been prepared from 2-chloro-1,5-naphthyridine. mdpi.com
The synthesis of these ligands often involves leveraging the reactivity of the naphthyridine ring system. Nucleophilic substitution reactions on halogenated 1,5-naphthyridines are a common strategy to introduce functional groups or connect the scaffold to other molecular fragments. nih.govmdpi.com The N-alkylation of 1,5-naphthyridines is also a straightforward method for modification. nih.gov In the case of this compound, the ethyl group is pre-installed, but the second nitrogen (N5) remains available for coordination or further functionalization.
Investigation of Binding Modes and Coordination Geometries
The coordination chemistry of cadmium with related 1,2-bis(arylimino)acenaphthene (BIAN) ligands shows coordination numbers varying from five (square-pyramidal) to six (octahedral). mdpi.com Similar diversity in coordination geometries can be expected for complexes involving the decahydro-1,5-naphthyridine scaffold.
Table 2: Selected Metal Complexes with Naphthyridine-Based Ligands
| Ligand Type | Metal Center(s) | Coordination Geometry | Key Feature | Reference |
| Fused 1,5-Naphthyridine | Ru(II) | Not specified | Precatalyst for electrochemical reduction | encyclopedia.pub |
| 1,5-Naphthyridine Bridge | Au(III) | Not specified | Dinuclear complex | researchgate.net |
| DPFN (dinucleating ligand) | First-row transition metals | Pseudo-octahedral | Dinuclear and tetranuclear complexes | rsc.org |
| Rigid Naphthyridine-Bis(carbene) | Coinage Metals (Cu, Ag, Au) | Trigonal Planar | Rigid ligand enforces specific geometry | acs.org |
Potential in Organic Materials Development
The 1,5-naphthyridine core is a component of interest in the development of novel organic materials, particularly for electronics and supramolecular chemistry. However, a critical distinction must be made between the aromatic and saturated (decahydro) forms of the scaffold.
Applications in charge transport materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OFETs), rely on the π-conjugated electronic structure of the aromatic 1,5-naphthyridine ring. rsc.orgacs.org This aromatic core can function as an electron-accepting unit in donor-acceptor-donor molecules designed as hole transport materials or as the basis for n-type organic semiconductors. nih.govrsc.org Thiophene-substituted naphthyridine materials, for example, are a promising class of organic π-conjugated systems. rsc.org The saturated this compound lacks this extended π-system and would therefore not be suitable for charge transport applications.
Instead, the potential of the decahydro- scaffold in materials science lies in the realm of supramolecular assemblies. The rigid, three-dimensional structure of the 1,5-diaza-cis-decalin framework can be used as a non-covalent building block. Sequences of alternating pyridine (B92270) and pyrimidine (B1678525) heterocycles are known to fold into well-defined helical structures. acs.org While electronically different, the rigid geometry of this compound could be exploited to direct the formation of ordered, non-covalent architectures like hydrogen-bonded networks or host-guest complexes, contributing to the development of new crystalline materials or polymers with defined nanoscale structures.
Structure-Activity Relationships (SAR) in Mechanistic Biological Studies
There is a significant lack of specific information regarding the structure-activity relationships (SAR) of this compound in mechanistic biological studies. The majority of SAR studies on naphthyridine derivatives have focused on their unsaturated, aromatic counterparts, which exhibit a wide range of biological activities.
For instance, various 1,5-naphthyridine derivatives have been investigated as potent and selective inhibitors of TGF-beta type I receptors. nih.gov These studies have elucidated key structural features required for biological activity, but these findings are related to the aromatic scaffold and are not directly transferable to the saturated decahydro system.
Research on conformationally constrained analogues of NK1-receptor antagonists has included derivatives of perhydro-1,4-ethano-1,5-naphthyridine. While these compounds showed low to moderate affinity for the NK1-receptor, this research highlights that the saturated naphthyridine core can be a scaffold for biologically active molecules. rsc.org However, no specific SAR data for this compound is available from these studies.
The biological activity of the broader class of pyridine derivatives has been linked to the presence and position of various functional groups. Such principles of medicinal chemistry would likely apply to decahydronaphthyridine derivatives, where the nature and position of substituents on the bicyclic core would significantly influence their biological properties.
In the absence of direct research, any discussion on the SAR of this compound remains speculative. Future studies would be necessary to determine its biological activity and to establish any relationships between its structure and its effects on biological systems.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes for 1-Ethyl-decahydro-1,5-naphthyridine
The synthesis of decahydro-1,5-naphthyridines typically involves the reduction of the aromatic 1,5-naphthyridine (B1222797) precursor. rsc.org A common method involves catalytic hydrogenation, which can lead to a mixture of cis and trans isomers. rsc.org For this compound, a key challenge lies in the selective and efficient introduction of the ethyl group, which could potentially be achieved either before or after the reduction of the naphthyridine ring system.
Future research should focus on developing stereoselective synthetic strategies that provide precise control over the stereochemistry of the ring fusion and the orientation of the ethyl group. The stereoselective synthesis of related decahydronaphthyridine scaffolds has been explored, and these methodologies could be adapted. mdpi.comresearchgate.net For instance, strategies involving chiral auxiliaries or asymmetric catalysis could be investigated to produce enantiomerically pure forms of the compound. nih.gov
Furthermore, there is a significant opportunity to develop more sustainable synthetic routes. This could involve the use of greener solvents, catalysts, and reagents, moving away from harsh reaction conditions and stoichiometric reagents. Photocatalytic methods, which utilize visible light to drive chemical reactions, represent a promising and sustainable approach for the functionalization of saturated aza-heterocycles and could be explored for the synthesis of this compound. researchgate.netnih.gov
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Hydrogenation of 1-Ethyl-1,5-naphthyridinium salts | Direct route to the target compound. | Potential for catalyst poisoning, control of stereoselectivity. |
| Reductive Amination Strategies | Convergent synthesis from simpler fragments. | Control of multiple stereocenters, potential for side reactions. |
| Asymmetric Synthesis using Chiral Catalysts | Access to enantiomerically pure material. nih.gov | Catalyst design and optimization, cost of chiral catalysts. |
| Photocatalytic C-H Ethylation of Decahydro-1,5-naphthyridine (B2828593) | Use of sustainable energy sources, mild reaction conditions. researchgate.net | Site-selectivity of the ethylation, potential for over-alkylation. |
Exploration of New Chemical Transformations and Derivatizations
The chemical reactivity of this compound is largely uncharted territory. As a saturated bicyclic amine, it is expected to undergo reactions typical of secondary and tertiary amines. However, the unique steric and electronic environment imparted by the decahydronaphthyridine framework could lead to novel reactivity.
Future research should systematically explore the functionalization of this scaffold. This includes:
N-Functionalization: The secondary amine at the N-5 position is a prime site for further derivatization through reactions such as acylation, alkylation, arylation, and sulfonylation. This would allow for the creation of a diverse library of compounds with potentially varied properties.
C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. researchgate.net Exploring methods for the selective C-H functionalization of the carbon skeleton of this compound would provide access to a wide range of new derivatives that would be difficult to synthesize through traditional methods. nsf.govnih.govbeilstein-journals.org
Ring-Opening Reactions: Investigating the conditions under which the bicyclic system can be selectively opened could lead to the synthesis of novel and complex acyclic or monocyclic diamine derivatives.
Oxidation and Rearrangement Reactions: Subjecting the molecule to various oxidizing agents could lead to the formation of N-oxides, hydroxylated derivatives, or even ring-rearranged products, further expanding the chemical space around this scaffold. mdpi.com
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules before embarking on extensive experimental work. For this compound, advanced computational modeling can provide valuable insights into several key areas:
Conformational Analysis: The decahydronaphthyridine core can exist in several conformations, and the presence of the ethyl group will further influence the conformational landscape. Computational studies can predict the most stable conformations and the energy barriers between them, which is crucial for understanding the molecule's reactivity and potential biological activity.
Reaction Mechanism and Selectivity: Computational modeling can be used to study the mechanisms of potential reactions and to predict their regio- and stereoselectivity. chemrxiv.orgresearchgate.net This can guide the design of experiments and the development of new synthetic methods.
Prediction of Properties: Properties such as solubility, lipophilicity, and potential binding interactions with biological targets can be predicted using quantitative structure-property relationship (QSPR) models. acs.org
The development of accurate predictive models for the reactivity of N-heterocycles is an active area of research, and these approaches can be directly applied to this compound. acs.orgchemrxiv.org
Expansion into Interdisciplinary Research Areas (e.g., catalysts, smart materials)
The unique structural and electronic features of this compound make it a candidate for exploration in various interdisciplinary fields.
Catalysis: Nitrogen-containing heterocycles are widely used as ligands in catalysis. openmedicinalchemistryjournal.com The two nitrogen atoms in this compound can act as a bidentate ligand, coordinating to metal centers to form catalysts for a variety of organic transformations. smolecule.com The chirality of the scaffold could also be exploited in asymmetric catalysis. thieme-connect.dersc.org Furthermore, these heterocycles themselves can act as organocatalysts. mdpi.com
Smart Materials: Nitrogen-containing heterocycles are integral components of many functional materials, including fluorescent probes and organic light-emitting diodes (OLEDs). mdpi.comrsc.org While the saturated nature of this compound precludes direct application in conjugated systems, its derivatives could be incorporated into polymers or other materials to modulate their properties. For instance, they could be used to create materials with tunable basicity or metal-binding capabilities.
Challenges and Opportunities in the Chemistry of Decahydro-1,5-naphthyridines
The chemistry of decahydronaphthyridines, including the 1-ethyl derivative, presents both challenges and opportunities that will drive future research.
Challenges:
Stereocontrol: The primary challenge in the synthesis of decahydronaphthyridine derivatives is the control of stereochemistry at the two bridgehead carbons and any additional stereocenters on the rings. mdpi.comyoutube.com Developing robust and predictable stereoselective syntheses is a significant hurdle. nih.gov
Selective Functionalization: Achieving site-selective functionalization of the carbon skeleton in the presence of two nitrogen atoms can be difficult. researchgate.net Differentiating the reactivity of the two nitrogen atoms also poses a challenge.
Lack of Characterization Data: As a largely unexplored compound, there is a lack of comprehensive spectroscopic and physicochemical data for this compound, which is essential for its study.
Opportunities:
Access to Novel Chemical Space: The exploration of the chemistry of this compound provides access to a new area of chemical space, with the potential to discover compounds with novel properties and applications.
Development of New Synthetic Methods: The challenges associated with the synthesis and functionalization of this scaffold will spur the development of new and innovative synthetic methodologies for saturated heterocycles. europa.eu
Potential Biological Activity: Saturated nitrogen heterocycles are prevalent in many biologically active compounds and approved drugs. nih.govnih.govnih.gov The decahydro-1,5-naphthyridine scaffold is no exception, with derivatives being investigated for various therapeutic applications. smolecule.comgoogle.com The 1-ethyl derivative is a valuable candidate for screening in drug discovery programs.
Q & A
Q. What are the recommended synthesis protocols for 1-Ethyl-decahydro-1,5-naphthyridine in laboratory settings?
- Methodological Answer : The synthesis typically involves alkylation of the parent decahydro-1,5-naphthyridine structure. For example, ethylation can be achieved using ethyl halides (e.g., ethyl bromide) under reflux with a polar aprotic solvent like DMF and a base such as potassium carbonate to deprotonate reactive sites. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended. Monitoring reaction progress using TLC and confirming purity via melting point analysis or HPLC ensures reproducibility 18 .
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Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer : Follow SDS guidelines for related naphthyridine derivatives:
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation.
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact; wash immediately with soap and water if exposed.
- Disposal : Neutralize with dilute acetic acid before incineration in compliance with local hazardous waste regulations .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm ethyl group integration (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.5 ppm for CH₂) and decahydro backbone signals. Compare with literature spectra of analogous compounds .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.18 for C₁₀H₁₈N₂).
- IR : Identify C-H stretching (2850–3000 cm⁻¹) and ring vibration modes (1450–1600 cm⁻¹) 18.
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding reaction yields under varying catalytic conditions?
- Methodological Answer :
- Control Experiments : Test catalysts (e.g., Pd/C, Rh complexes) in identical solvent systems while varying temperature and pressure.
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., over-alkylated derivatives) that reduce yield.
- Kinetic Studies : Perform time-resolved NMR or in situ IR to track intermediate formation. Cross-reference with computational mechanistic models (DFT) to identify rate-limiting steps 18.
Q. What computational methods predict the reactivity and stability of this compound derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric effects of the ethyl group on ring puckering.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to evaluate solubility and aggregation tendencies.
- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes) for structure-activity relationship (SAR) analysis 18.
Q. How does the ethyl group influence the pharmacological profile of decahydro-1,5-naphthyridine derivatives?
- Methodological Answer :
- In Vitro Assays : Compare parent and ethylated compounds in cytotoxicity screens (e.g., MTT assay on cancer cell lines).
- LogP Measurement : Determine lipophilicity via shake-flask method to assess blood-brain barrier penetration.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Ethyl groups often enhance metabolic stability by steric hindrance 18.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
